N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10-5-8(13-6-14-10)11(18)16-12-15-7-3-1-2-4-9(7)19-12/h1-6H,(H,13,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDSAMHYCCJIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable pyrimidine derivative. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave irradiation and one-pot multicomponent reactions, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzothiazole derivatives
Scientific Research Applications
Antiviral Activity
One of the significant applications of N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is its role as an inhibitor of HIV integrase. This enzyme is crucial for the replication of the HIV virus, and compounds that inhibit its activity can prevent or treat HIV infections. Research indicates that derivatives of this compound can effectively inhibit HIV replication, making them potential candidates for antiretroviral therapy .
Antiproliferative Properties
The compound has also been studied for its antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown selective activity against breast cancer cells (MCF-7), with IC50 values indicating significant potency . The presence of hydroxyl and methoxy groups on the benzothiazole moiety enhances its biological activity, suggesting a structure-activity relationship that could be leveraged in drug design.
Antioxidant Activity
This compound exhibits antioxidant properties, which are essential in combating oxidative stress-related diseases. The introduction of hydroxy groups has been linked to improved antioxidative capacity, allowing these compounds to stabilize free radicals and reduce cellular damage without significant toxicity . This property makes them suitable candidates for further development in nutraceutical applications.
Anti-inflammatory Effects
In addition to its antiviral and antiproliferative activities, this compound has demonstrated anti-inflammatory effects in various studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Compounds derived from this compound have exhibited significant reductions in edema and inflammatory markers in preclinical models .
Synthesis and Derivative Development
The synthesis of this compound serves as a building block for creating more complex heterocyclic compounds. Researchers have explored various substitutions on the core structure to enhance its pharmacological profile. For example, modifications at the nitrogen atom or the introduction of different functional groups can lead to compounds with improved efficacy against specific targets.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound derivatives:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves the inhibition of bacterial enzymes essential for cell wall synthesis. The compound targets enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, leading to cell death.
Comparison with Similar Compounds
Antimicrobial Activity
Key findings:
- Nicotinamide-benzothiazole hybrids () show broad-spectrum antimicrobial activity, with MICs comparable to standard drugs.
- Triazole-benzothiazole derivatives () exhibit superior Gram-positive bacterial inhibition, attributed to the electron-withdrawing 6-fluoro substituent enhancing target binding .
- The hydroxypyrimidine group in the target compound may improve solubility over methyl or fluoro substituents, but its bioactivity remains speculative without empirical data.
Pharmacological Potential and Limitations
- Nicotinamide-Benzothiazoles : Demonstrated efficacy against fungal species (e.g., C. albicans: MIC = 6.25 μg/mL) but moderate Gram-negative activity .
- Triazole-Benzothiazoles: Notable antitubercular activity (IC₅₀ = 3.12 μM) due to nitro/fluoro substituents enhancing penetration into M. tuberculosis .
Biological Activity
N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antitubercular research. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound combines structural features from both benzothiazole and pyrimidine. This unique structure is believed to contribute to its biological efficacy. The compound is characterized by the following chemical formula:
Biological Activity
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15.0 μM, demonstrating bactericidal activity after 24 hours of exposure .
Antitubercular Properties
The compound has also been evaluated for its antitubercular activity. Preliminary results suggest that it inhibits key bacterial enzymes necessary for the survival of Mycobacterium tuberculosis, making it a potential candidate for developing new tuberculosis treatments.
The mechanism through which this compound exerts its antibacterial effects involves the inhibition of critical enzymes within bacterial cells. This disruption leads to cell death and provides a basis for its use in treating bacterial infections .
Study 1: Antibacterial Evaluation
A comprehensive evaluation of various benzothiazole derivatives, including this compound, was conducted to assess their antibacterial properties. The study found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|---|
| This compound | S. aureus | 15.0 | 30.0 |
| Other Benzothiazole Derivative | E. coli | 20.0 | 40.0 |
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship (SAR) of benzothiazole derivatives revealed that modifications in the functional groups significantly impacted their biological activity. The presence of hydroxyl groups in the pyrimidine ring enhanced antibacterial efficacy while maintaining low toxicity levels .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide, and how do reaction conditions impact yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazole and pyrimidine intermediates. Key steps include:
Core formation : Reacting 2-aminothiophenol with a chlorinated aromatic compound to form the benzothiazole core (e.g., under reflux with a base like K₂CO₃) .
Carboxamide coupling : Using coupling agents (e.g., EDC/HOBt) to attach the hydroxypyrimidine moiety to the benzothiazole scaffold .
- Critical factors : Solvent polarity (e.g., DMF vs. THF), temperature control (60–120°C), and stoichiometric ratios of reagents significantly affect yield and purity. Purification via column chromatography or recrystallization is essential .
Q. Which analytical techniques are prioritized for structural validation of this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks; high-resolution mass spectrometry (HRMS) for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for resolving bond lengths, angles, and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structural contradictions in crystallographic or spectroscopic data be systematically addressed?
- Methodology :
- Multi-technique validation : Cross-validate SC-XRD data with solid-state NMR or FT-IR to confirm hydrogen-bonding patterns and polymorphic forms .
- Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs and identify packing anomalies .
- Case study : Discrepancies in pyrimidine ring puckering can arise from solvent effects; use variable-temperature crystallography to assess conformational flexibility .
Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) against enzymatic targets?
- Methodology :
- Derivative synthesis : Introduce substituents (e.g., halogens, methyl groups) at the benzothiazole C6 or pyrimidine C2 positions to probe steric/electronic effects .
- Enzyme assays : Conduct inhibition studies (e.g., fluorescence-based assays for HIV integrase or kinase targets) with IC₅₀ determination .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and guide SAR optimization .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodology :
- Orthogonal assays : Validate anticancer activity using both MTT and colony formation assays to rule out false positives .
- Meta-analysis : Compare datasets across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific responses .
- Proteomic profiling : Use SILAC-based mass spectrometry to map off-target interactions that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
